molecular formula C15H16BrN3O3S B3704854 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B3704854
M. Wt: 398.3 g/mol
InChI Key: LCCJUVWXLODKRS-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the sulfonyl chloride: This involves the reaction of 4-bromobenzenesulfonyl chloride with an appropriate amine under controlled conditions.

    Amidation: The resulting sulfonyl chloride is then reacted with N-methylglycinamide in the presence of a base to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The pyridin-4-ylmethyl group may enhance the compound’s binding affinity to these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N~1~-(4-pyridinylmethyl)glycinamide
  • N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(pyridin-4-ylmethyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c1-19(23(21,22)14-4-2-13(16)3-5-14)11-15(20)18-10-12-6-8-17-9-7-12/h2-9H,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCJUVWXLODKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=CC=NC=C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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